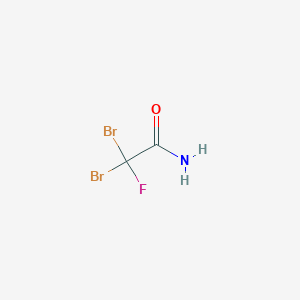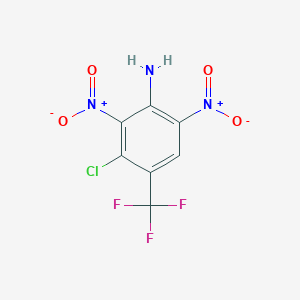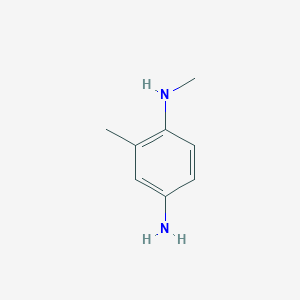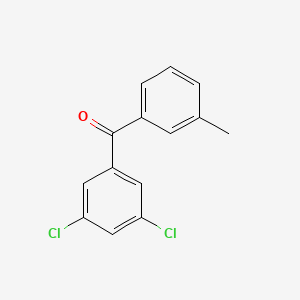
3,5-Dichloro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O and a molecular weight of 265.13 . It is used in scientific research and exhibits unique properties, making it valuable for various applications like organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions and a methyl group at the 3’ position .
Scientific Research Applications
Environmental Impact and Fate
Occurrence and Fate in Aquatic Environments 3,5-Dichloro-3'-methylbenzophenone and its related compounds, like parabens, have been a concern due to their presence in aquatic environments. These compounds are mainly used as preservatives in various products, and their continuous introduction into the environment has made them ubiquitous in surface water and sediments. Notably, chlorinated by-products of these compounds, which are more stable and persistent, have been detected in different water bodies, necessitating further research on their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Concerns and Mechanisms
Toxicity and Environmental Concerns The toxicity of compounds related to 3,5-Dichloro-3'-methylbenzophenone, such as chlorinated hydrocarbons and their by-products, is well-documented. These compounds, found in various technical materials, are known to be contaminated with chlorinated dibenzofurans or chlorinated dibenzodioxins, which have been associated with a range of toxic effects including chloracne, liver disease, and other serious health issues (Kimbrough, 1972).
Genetic Toxicology of Related Compounds Chlorinated dibenzo-p-dioxins, a group related to 3,5-Dichloro-3'-methylbenzophenone, have been a focus of research due to their extreme environmental and industrial hazard potential. Their mutagenicity and cytological effects appear to be influenced by the position of chlorine substitution, with the most active form being the 2,3,7,8-derivative. Further studies are needed to fully understand their mutagenic potential and the promoting effect on the mutagenicity of other compounds (Wassom, Huff, & Loprieno, 1977).
properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDFCOYCSYRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

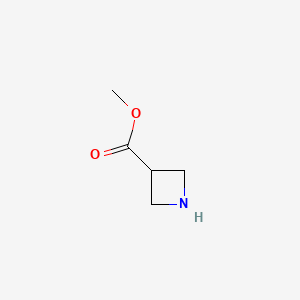
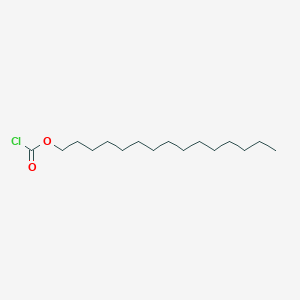


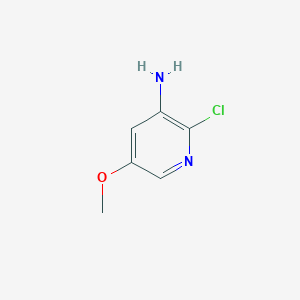

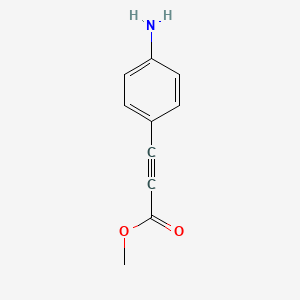

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)

